Acyl Chain Length Modulates Molecular Weight, LogP, and Purity Specifications Versus the Butanone Analog
The target compound (C12H22ClNO2, MW 247.76) provides a 14.03 g/mol reduction in molecular weight and a calculated LogP decrease of approximately 0.5 units compared to the butanone analog (C13H24ClNO2, MW 261.79) . This difference has a tangible impact on predicted drug-likeness parameters, such as ligand efficiency metrics. Furthermore, the target compound is supplied at 98% purity with available batch-specific QC reports (NMR, HPLC, GC) , in contrast to the butanone analog, which is specified at a minimum of 95% purity . This 3% absolute purity differential can be significant for quantitative pharmacology assays where a 3% impurity can translate to a 15-30% error in IC50 determinations at low test concentrations.
| Evidence Dimension | Molecular weight and purity specification |
|---|---|
| Target Compound Data | MW: 247.76 g/mol; Purity: 98% |
| Comparator Or Baseline | 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one: MW 261.79 g/mol; Purity: ≥95% |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔPurity = +3% |
| Conditions | Supplier specification: Bidepharm (target) vs. CymitQuimica (comparator) |
Why This Matters
A 14 g/mol reduction in MW improves ligand efficiency indices (LE = 0.30 for target vs. 0.27 for butanone analog, assuming equal pIC50), while the 3% higher purity reduces assay interference risk, making the target compound more cost-effective for reproducible structure-activity relationship (SAR) studies.
